6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a compound known for its presence in various biologically active molecules. This compound features an iodine atom at the sixth position of the isoquinoline ring and a carboxylic acid functional group at the third position. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing diverse pharmaceutical agents.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Parchem, which provide detailed specifications and safety data sheets for handling and usage . Its chemical structure is often studied in the context of drug development and synthesis of complex organic molecules.
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid falls under the category of isoquinoline derivatives. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its structure.
The synthesis of 6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods:
The synthetic routes often require careful control of reaction conditions such as temperature and pH to optimize yields and selectivity. The introduction of the iodine atom typically involves electrophilic iodination methods using iodine or iodinating agents under controlled conditions.
The molecular formula for 6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is C₁₀H₁₁NO₂I. The structure consists of:
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocyclic compounds:
The reactivity is influenced by both the electron-withdrawing effect of the iodine atom and the acidity of the carboxylic group. These properties can be exploited in developing more complex organic compounds.
The mechanism by which 6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its biological effects often involves interactions with specific receptors or enzymes in biological systems:
Research indicates that modifications on the tetrahydroisoquinoline core can enhance potency and selectivity for specific biological targets.
Relevant data indicate that these properties make it suitable for various applications in medicinal chemistry and drug development .
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily used in scientific research and pharmaceutical development:
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (systematic IUPAC name: (3S)-6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) represents a conformationally constrained heterocyclic amino acid derivative. Its molecular structure integrates two key heterocyclic systems: an isoquinoline scaffold and a β-carboline framework. The core consists of a benzene ring fused to a piperidine ring (position 3-4 fusion), with the carboxylic acid moiety at the C3 position establishing its classification as a non-proteinogenic β-amino acid [4]. The iodine atom at the C6 position creates a sterically and electronically distinct aromatic system compared to its non-halogenated or other halogen-substituted analogs [1].
Table 1: Structural Characteristics of 6-Iodo-Tic
Feature | Classification | Significance |
---|---|---|
Core Structure | 1,2,3,4-Tetrahydroisoquinoline | Provides rigidity and planar orientation |
C3 Functional Group | Carboxylic acid | Enables peptide bond formation and zwitterionic behavior |
C6 Substituent | Iodo group | Enhances electrophilic character and steric bulk |
Stereochemistry | L-configuration (S-enantiomer) | Critical for biological recognition and transporter affinity |
Amino Acid Type | β-amino acid | Alters backbone conformation in peptide chains |
The carboxylic acid group at C3 and the basic nitrogen in the heterocyclic ring confer zwitterionic properties under physiological conditions, similar to proteinogenic amino acids. This characteristic is crucial for its solubility and biological interactions. The presence of the electron-withdrawing iodine substituent significantly influences the aromatic ring's electronic properties, reducing electron density at adjacent positions and making the compound amenable to further electrophilic substitutions or metal-catalyzed coupling reactions [1] [3]. This electronic modulation distinguishes it from its chloro- or fluoro- analogs and profoundly impacts its chemical reactivity and biological behavior.
The exploration of tetrahydroisoquinoline (Tic) derivatives spans over a century, originating with the isolation of natural isoquinoline alkaloids like papaverine and morphine in the early 19th century. The unsubstituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold was first synthesized in the mid-20th century as part of efforts to develop constrained phenylalanine analogs for peptide structure-activity studies [3]. Early synthetic methodologies relied on the Pictet-Spengler condensation, involving the reaction of phenethylamine derivatives with aldehydes under acidic conditions, but this approach offered limited regiocontrol for specific halogen substitutions [3].
The development of halogenated Tic derivatives accelerated in the 1990s with the discovery of their biological significance. Researchers synthesized nitrated precursors followed by halogenation, but these methods suffered from poor regioselectivity and low yields for iodinated products. A breakthrough came with the adaptation of organotin chemistry, where researchers prepared trialkylstannane intermediates (e.g., 6-trimethylstannyl-Tic) that served as superior precursors for regioselective radioiodination [1]. This advancement was particularly crucial for producing the 6-iodo isomer with high radiochemical purity (>98%) and enantiomeric excess (>99%), enabling its application in nuclear medicine [1].
Table 2: Evolution of Tic Derivative Synthesis
Era | Synthetic Methodology | Limitations | Key Derivatives |
---|---|---|---|
1950-1980 | Pictet-Spengler condensation | Low regioselectivity; racemic mixtures | Unsubstituted Tic; Simple alkyl-Tic |
1980-2000 | Nitration/reduction followed by Sandmeyer halogenation | Moderate yields; limited to chlorine/bromine | 7-Nitro-Tic; 6-Bromo-Tic |
2000-Present | Organometallic intermediates (Pd-catalyzed stannylation/iodination) | Requires toxic organotin compounds | 6-Iodo-Tic; 5-Iodo-Tic; 8-Iodo-Tic |
Recent Advances | Copper-mediated radiofluorination of organotin precursors | Specialized equipment needed | 6-[18F]Fluoro-Tic |
The 1990s witnessed significant medicinal chemistry developments with Tic derivatives, exemplified by the discovery of JDTic, a potent κ-opioid receptor antagonist containing a decarboxylated Tic core [1]. This period also saw the emergence of histone deacetylase inhibitors (e.g., ZYJ-34c) and anticancer agents featuring substituted Tic scaffolds [1]. The specific development of 6-iodo-Tic emerged from efforts to create metabolically stable tyrosine analogs for imaging amino acid transporter activity in tumors. Unlike earlier radioiodinated tyrosine analogs like [123I]IMT ([123I]iodo-α-methyltyrosine), 6-iodo-Tic offered enhanced metabolic stability due to its constrained conformation and resistance to deiodinase enzymes [1] [3].
6-Iodo-Tic serves as a rigid bioisostere of tyrosine and phenylalanine, with its tetrahydroisoquinoline scaffold locking the backbone torsion angles (φ and ψ) into a specific conformation. This constraint reduces the entropic penalty upon receptor binding and enhances selectivity for specific biological targets. The iodine atom at C6 position provides steric bulk comparable to a methyl group while introducing distinctive electronic properties through its polarizable electron cloud [1] [4].
The compound's primary biological significance lies in its interaction with amino acid transporters (AATs), particularly the L-type amino acid transporter 1 (LAT1, SLC7A5). This transporter is markedly upregulated in various cancer types, including prostate carcinoma, to support increased metabolic demands. Radiolabeled 6-iodo-Tic derivatives exhibit exceptional tumor-targeting properties due to efficient LAT1-mediated cellular uptake. Research demonstrates that the conformational constraint imposed by the tetrahydroisoquinoline ring enhances transporter affinity and specificity compared to flexible tyrosine analogs [1] [2].
Table 3: Biological Significance of Structural Features in 6-Iodo-Tic
Structural Element | Biological Consequence | Therapeutic/Diagnostic Impact |
---|---|---|
Tetrahydroisoquinoline core | Conformational constraint reducing rotational freedom | Enhanced target specificity and metabolic stability |
Carboxylic acid group | Maintains recognition by amino acid transporters | Facilitates cellular uptake via LAT1/SLC7A5 |
C6-iodo substitution | Optimal steric bulk and electronic properties for transporter interaction | High tumor uptake and retention in prostate cancer models |
L-configuration at C3 | Complementary to stereospecific binding pockets | Essential for biological activity; D-isomer shows minimal uptake |
Aromatic system | π-Stacking interactions with transporter binding sites | Improved binding affinity compared to aliphatic analogs |
The compound's constrained structure confers metabolic stability against enzymatic degradation, particularly deiodination by deiodinases and decarboxylation by aromatic amino acid decarboxylase (AADC). This stability translates to prolonged tumor retention in preclinical models, making it superior to existing tyrosine-based radiotracers. Recent research has demonstrated that the position of iodination dramatically influences biological activity, with 6-iodo-Tic showing distinct tumor uptake kinetics compared to its 5- and 8-iodo isomers [1]. This positional sensitivity underscores the precise steric and electronic requirements for optimal interaction with LAT1 and other biological targets.
The emergence of 6-iodo-Tic as a precursor for PET tracers represents a significant advancement in molecular imaging. While initial work focused on SPECT imaging with iodine-123, recent methodologies have enabled the synthesis of [18F]fluoro analogs via copper-mediated radiofluorination of organotin precursors. This approach leverages the same synthetic intermediates developed for 6-iodo-Tic production, highlighting its versatility as a platform for radiopharmaceutical development [1]. The structural and biological insights gained from studying 6-iodo-Tic continue to inform the design of novel tetrahydroisoquinoline-based diagnostic and therapeutic agents targeting amino acid metabolism in cancer and neurological disorders.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: